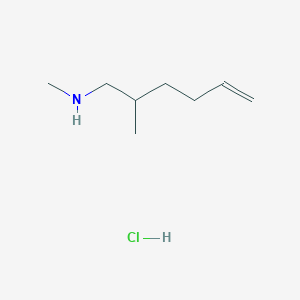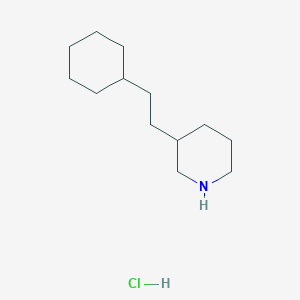![molecular formula C9H10N2O2 B1485345 (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098156-79-5](/img/structure/B1485345.png)
(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Übersicht
Beschreibung
(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring and a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Allylation: The pyrazole ring is then subjected to allylation using an allyl halide in the presence of a base such as potassium carbonate.
Esterification and Hydrolysis: The allylated pyrazole is esterified with an appropriate esterifying agent, followed by hydrolysis to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the double bond in the propenoic acid moiety can yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Piperine: An alkaloid from black pepper with similar structural features and biological activities.
Zwitterions: Compounds with both positive and negative charges, which can exhibit unique chemical behaviors.
Uniqueness: (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to its combination of a pyrazole ring and a propenoic acid moiety, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(E)-3-(1-prop-2-enylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-5-11-7-8(6-10-11)3-4-9(12)13/h2-4,6-7H,1,5H2,(H,12,13)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNYZYVDEQSDFC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride](/img/structure/B1485262.png)
![N-methylspiro[4.5]decan-8-amine hydrochloride](/img/structure/B1485264.png)

![6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride](/img/structure/B1485266.png)
![3-[2-(4-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485268.png)


![2-Oxaspiro[4.4]nonan-6-one](/img/structure/B1485272.png)


![1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1485279.png)

![8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B1485283.png)
![4-(1-Piperidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485284.png)
